molecular formula C9H9NOS B098516 Thiochroman-4-one oxime CAS No. 15857-68-8

Thiochroman-4-one oxime

Cat. No.: B098516
CAS No.: 15857-68-8
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-NTMALXAHSA-N
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Description

Thiochroman-4-one oxime is a chemical compound with the molecular formula C9H9NOS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiochroman-4-one oxime typically involves the reaction of 2,3-Dihydro-4H-1-benzothiopyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiochroman-4-one oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4H-1-Benzothiopyran-4-one: A parent compound without the oxime group.

    2,3-Dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide: An oxidized derivative.

    2-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one: A methyl-substituted derivative.

Uniqueness: Thiochroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Thiochroman-4-one oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article reviews recent studies focused on the synthesis, biological evaluation, and potential applications of thiochroman-4-one derivatives, particularly those incorporating oxime moieties.

Synthesis of Thiochroman-4-one Derivatives

Thiochroman-4-one derivatives are synthesized through various chemical pathways, often involving the introduction of functional groups that enhance their biological activity. Recent studies have synthesized multiple derivatives incorporating oxime ether and heterocyclic moieties such as 1,3,4-oxadiazole and 1,3,4-thiadiazole. These modifications are aimed at improving the compounds' efficacy against specific microbial strains.

Key Studies on Synthesis:

  • A series of thiochroman-4-one derivatives with oxime ether and 1,3,4-oxadiazole thioether moieties demonstrated promising antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) reported as low as 17 μg/mL .
  • Another study highlighted the synthesis of thiochroman-4-one derivatives with carboxamide and 1,3,4-thiadiazole thioether moieties, showing EC50 values of 24 μg/mL against Xoo and 30 μg/mL against Xac .

Antibacterial Activity

Thiochroman-4-one derivatives exhibit significant antibacterial properties. The structure-activity relationship (SAR) has been established through various studies indicating that specific modifications can enhance antibacterial potency.

Table 1: Antibacterial Activity of Thiochroman-4-one Derivatives

CompoundTarget BacteriaEC50 (μg/mL)Comparison
7aXanthomonas oryzae17Better than Bismerthiazol
7jXanthomonas axonopodis28Better than Thiodiazole copper
5aXanthomonas oryzae24Better than bismerthiazol
5mBotrytis cinereaInhibition rate: 69%Better than Carbendazim

The findings indicate that certain derivatives outperform traditional antibiotics in terms of efficacy against plant pathogens, suggesting potential agricultural applications.

Antifungal Activity

In addition to antibacterial effects, thiochroman-4-one derivatives have shown antifungal activity. For instance, some compounds exhibited inhibition rates against fungi such as Botrytis cinerea and Fusarium oxysporum, indicating their potential as fungicides.

Case Study: Antifungal Evaluation

  • Compound 7j demonstrated an inhibition rate of 79% against B. cinerea, outperforming standard treatments like Carbendazim .

The mechanisms by which thiochroman-4-one oximes exert their biological effects are still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Computational Studies

Recent studies employing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of thiochroman-4-one derivatives, supporting the observed biological activities . These computational analyses help in understanding how structural modifications influence biological efficacy.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of thiochroman-4-one derivatives indicate favorable absorption and distribution characteristics. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds may possess good drug-likeness properties . This is critical for their development as therapeutic agents.

Properties

IUPAC Name

N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249680
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15857-68-8
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15857-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiochroman-4-one, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015857688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
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